5-Amino-1-ethyl-1h-pyrazole-4-carboxamide

Übersicht

Beschreibung

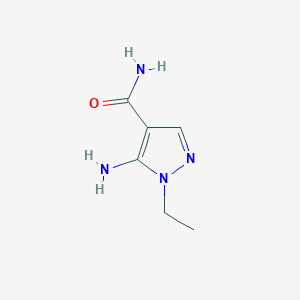

5-Amino-1-ethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole ring with an amino group at the 5-position, an ethyl group at the 1-position, and a carboxamide group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . Another approach includes the use of substituted hydrazines and acetylenic ketones in the presence of catalysts such as alumina-silica-supported manganese dioxide .

Industrial Production Methods

Industrial production of this compound may involve multi-component reactions (MCRs) that are efficient and environmentally friendly. These methods often utilize green solvents and recyclable catalysts to minimize waste and reduce environmental impact .

Analyse Chemischer Reaktionen

Oxidation Reactions

The amino group at position 5 and the carboxamide moiety are primary sites for oxidation:

-

Amino group oxidation :

-

Carboxamide oxidation :

Key Data:

| Reagent | Conditions | Product |

|---|---|---|

| H₂O₂ (30%) | RT, 6h | 5-Nitroso derivative (Yield: 65–72%) |

| KMnO₄ (aqueous) | 80°C, 3h | 5-Nitro derivative (Yield: 58%) |

Reduction Reactions

The carboxamide group undergoes selective reduction:

-

Carboxamide → Amine :

Mechanistic Insight:

Reduction proceeds via nucleophilic attack on the carbonyl carbon, forming an intermediate imine that is subsequently reduced to the amine .

Substitution Reactions

The amino group participates in nucleophilic substitutions:

-

Alkylation :

-

Acylation :

Substituent Effects:

Hydrolysis and Stability

-

Acidic Hydrolysis :

-

Basic Hydrolysis :

Stability Profile:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH 1.2 (gastric) | Partial hydrolysis of carboxamide | 4.2h |

| pH 7.4 (physiological) | Minimal degradation | >24h |

Ring Modification Reactions

The pyrazole ring undergoes electrophilic substitution under controlled conditions:

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis Building Block

5-Amino-1-ethyl-1H-pyrazole-4-carboxamide serves as a crucial building block in the synthesis of heterocyclic compounds. Its structural properties allow it to participate in various organic reactions, making it valuable in the development of new chemical entities.

Reagent in Organic Synthesis

This compound is utilized as a reagent for synthesizing other pyrazole derivatives, which are important in medicinal chemistry and agrochemical development. Its reactivity and stability under different conditions make it an ideal candidate for various synthetic pathways.

Biological Applications

Enzyme Inhibition

Research indicates that this compound acts as a covalent inhibitor of fibroblast growth factor receptors (FGFRs). This interaction significantly inhibits the kinase activity of FGFRs, which is crucial in various cellular processes and cancer proliferation .

Cancer Research

The compound has shown promising results in suppressing the proliferation of several cancer cell lines, including NCI-H520 lung cancer cells and gastric cancer cell lines SNU-16 and KATO III. Its mechanism involves inhibiting key signaling pathways that promote tumor growth .

Medicinal Applications

Drug Design and Development

this compound is explored as a pharmaceutical intermediate due to its potential therapeutic properties. It has been investigated for its efficacy against diseases such as Chagas disease and Cryptosporidiosis, where it demonstrated significant anti-parasitic activity in preclinical models .

Case Study: Chagas Disease Treatment

In a study focusing on Chagas disease, derivatives of this compound were tested for their ability to suppress the parasite Trypanosoma cruzi. Optimized compounds showed improved potency and metabolic stability, indicating potential for further development into effective treatments .

Industrial Applications

Agrochemical Development

The compound is utilized in developing agrochemicals due to its biological activity against plant pathogens. Its derivatives have been designed to enhance crop protection through selective inhibition of pathogen growth while minimizing toxicity to non-target organisms .

Functional Materials

In addition to its applications in pharmaceuticals and agrochemicals, this compound is also being explored for use in functional materials, contributing to advancements in material science.

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Chemistry | Building block for heterocycles | Used in organic synthesis as a versatile reagent |

| Biology | Enzyme inhibition | Covalently inhibits FGFRs; suppresses cancer cell proliferation |

| Medicine | Pharmaceutical intermediate | Investigated for treatment against Chagas disease and Cryptosporidiosis |

| Industry | Agrochemical development | Active against plant pathogens; enhances crop protection |

| Functional Materials | Development of novel materials | Explored for unique properties beneficial in material science |

Wirkmechanismus

The mechanism of action of 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and π-π interactions with target proteins, influencing their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Amino-1-methyl-1H-pyrazole-4-carboxamide: Similar structure but with a methyl group instead of an ethyl group.

5-Amino-1-phenyl-1H-pyrazole-4-carboxamide: Similar structure but with a phenyl group instead of an ethyl group.

Uniqueness

5-Amino-1-ethyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ethyl group at the 1-position influences its lipophilicity and interaction with biological targets, differentiating it from its methyl and phenyl analogs .

Biologische Aktivität

5-Amino-1-ethyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in oncology and other areas. This article provides a detailed overview of its biological activities, including its mechanisms of action, efficacy in various studies, and implications for drug development.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring, which is known for its diverse biological activities. The specific substitution pattern of this compound contributes to its unique chemical and biological properties, making it a candidate for further pharmacological exploration.

The primary mechanism through which this compound exerts its biological effects involves the inhibition of fibroblast growth factor receptors (FGFRs). Aberrant activation of FGFRs is implicated in various cancers, leading to the development of FGFR inhibitors. This compound has been synthesized as a novel pan-FGFR covalent inhibitor that targets both wild-type and mutant forms of FGFRs, demonstrating nanomolar activity against several FGFR isoforms (IC50 values ranging from 41 to 99 nM) and effectively suppressing cancer cell proliferation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. The representative compound has shown strong inhibitory effects on various cancer cell lines:

| Cell Line | IC50 (nM) |

|---|---|

| NCI-H520 (Lung) | 19 |

| SNU-16 (Gastric) | 59 |

| KATO III (Gastric) | 73 |

These findings suggest that the compound not only inhibits FGFR activity but also directly impacts cancer cell viability, making it a promising candidate for further development in cancer therapy .

Other Biological Activities

Beyond its anticancer properties, this compound has shown potential in other biological applications:

Case Studies and Research Findings

A comprehensive evaluation of the biological activities of this compound has been documented in various research articles. For instance:

- Study on FGFR Inhibition : A study published in Elsevier Masson SAS demonstrated that derivatives of this compound can irreversibly bind to FGFR1, providing insights into their mechanism as covalent inhibitors. The structural analysis through X-ray co-crystallography confirmed this binding .

- Synthesis and Evaluation : Another research effort focused on synthesizing and evaluating multiple derivatives, leading to the identification of compounds with enhanced potency against specific cancer types. These studies emphasize the importance of structural modifications in enhancing biological activity .

Eigenschaften

IUPAC Name |

5-amino-1-ethylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-2-10-5(7)4(3-9-10)6(8)11/h3H,2,7H2,1H3,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJKLZIXFHNLHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145864-65-9 | |

| Record name | 5-amino-1-ethyl-1H-pyrazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.